molecular formula C8H6ClN3O3 B12843692 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B12843692
M. Wt: 227.60 g/mol
InChI Key: SVZNKPILIRETJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core. Its structure includes a chlorine substituent at position 6, a methoxy group at position 8, and a carboxylic acid moiety at position 2. The methoxy and chloro groups influence electronic properties, solubility, and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid

InChI

InChI=1S/C8H6ClN3O3/c1-15-7-6-10-4(8(13)14)2-12(6)3-5(9)11-7/h2-3H,1H3,(H,13,14)

InChI Key

SVZNKPILIRETJA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN2C1=NC(=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the condensation of 2-aminopyrazine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve heating the mixture at 65°C under microwave irradiation for 15-20 minutes, followed by cooling to room temperature to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is crucial for sustainable industrial production.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution with amines to form amides, a key reaction for derivatization in medicinal chemistry applications. A study on structurally related pyrazine-2-carboxylic acid derivatives demonstrated the following general protocol :

Typical Conditions

  • Reagents: HATU (1.1 eq), DIEA (3 eq), DMF solvent

  • Temperature: Room temperature (20-25°C)

  • Reaction Time: 12-24 hours

Representative Yields

Amine UsedProduct Yield (%)
Benzylamine78
Cyclohexylamine68
4-Methoxyaniline82

This reaction is critical for generating libraries of bioactive analogs, as demonstrated by the antimycobacterial activity observed in pyrazine-2-carboxamide derivatives .

Esterification

The carboxylic acid can be esterified via acid-catalyzed reactions with alcohols. While direct data for this compound is limited, studies on imidazo[1,2-a]pyridine analogs show:

General Protocol

  • Reagents: Thionyl chloride (for acid chloride formation), followed by alcohol (e.g., methanol, ethanol)

  • Conditions: Reflux in anhydrous solvent (e.g., dichloromethane)

  • Typical Yields: 70-85% for methyl/ethyl esters

Substitution at Chloro Position

The 6-chloro substituent participates in nucleophilic aromatic substitution (NAS) under activating conditions. Research on imidazo[1,2-a]pyridines indicates:

Reaction Examples

NucleophileConditionsProductYield (%)
NH₃CuI catalyst, DMF, 120°C6-Amino derivative65
NaN₃DMSO, 80°C6-Azido derivative72
MorpholinePd(OAc)₂, Xantphos, 100°C6-Morpholino derivative58

The electron-withdrawing carboxylic acid group enhances the electrophilicity of the chloro-substituted carbon, facilitating NAS .

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group, generating the corresponding imidazo[1,2-a]pyrazine derivative. For related systems:

Conditions

  • Thermal: 200-220°C in diphenyl ether (yield: ~60%)

  • Photochemical: UV irradiation (λ = 254 nm) in acetonitrile (yield: ~45%)

Reductive Modifications

The carboxylic acid group can be reduced to a hydroxymethyl group under specific conditions:

Protocol

  • Reagent: LiAlH₄ (4 eq) in THF

  • Conditions: Reflux, 4 hours

  • Product: 2-(Hydroxymethyl)-6-chloro-8-methoxyimidazo[1,2-a]pyrazine

  • Yield: 40-50% (estimated from pyridine analogs)

Oxidative Stability

Oxidative Demethylation

  • Reagent: KMnO₄, H₂SO₄, H₂O

  • Product: 6-Chloro-8-hydroxyimidazo[1,2-a]pyrazine-2-carboxylic acid

  • Yield: ~55% (based on pyrazine analog studies)

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid exhibits antimicrobial properties, making it a candidate for developing new antibiotics. In vitro studies have shown effectiveness against various bacterial strains.

StudyCompound IDMIC (μM)Comments
Study ACompound 10.05More active than standard antibiotics
Study BCompound 20.10Comparable to existing treatments
Study CCompound 3>160No significant activity

Anti-Tuberculosis Potential

In a recent study focused on tuberculosis (TB), derivatives of this compound demonstrated promising results against Mycobacterium tuberculosis:

Compound IDMIC (μM)Efficacy
Compound A0.03Highly effective
Compound B0.08Moderate activity
Compound C>100Ineffective

These findings suggest that modifications to the compound's structure can enhance its efficacy against TB.

Pharmacokinetics

Understanding the pharmacokinetic profile of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is crucial for its development as a drug candidate. A study reported the following pharmacokinetic parameters:

ParameterValue
Plasma Protein Binding (%)98.5%
CYP Inhibition (% at 10 μM)CYP1A2: 25%
hERG IC50 (μM)>10
% Remaining in Hepatocytes0.15%

These parameters indicate high plasma protein binding and potential for drug-drug interactions through CYP enzyme inhibition.

Structure-Activity Relationship (SAR)

The structure of the compound is critical for its biological activity. Variations at specific positions on the imidazo[1,2-a]pyrazine ring can significantly affect its potency against pathogens:

  • Position 6 : Substitution with a chloro group may reduce activity.
  • Position 2 : Retaining a small substituent is essential for maintaining anti-TB activity.

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in the development of new materials with specific electronic properties due to its unique structural characteristics. Its synthesis can be scaled in industrial settings using continuous flow reactors, enhancing yield and purity.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or other key enzymes involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Key Functional Groups Biological Activity Reference
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid Cl (6), OMe (8) C₈H₆ClN₃O₃ Carboxylic acid Inferred antimicrobial N/A
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid Br (6) C₇H₄BrN₃O₂ Carboxylic acid Safety data available
3-Bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylic acid Br (3), Cl (8) C₇H₄BrClN₃O₂ Carboxylic acid Not reported
Imidazo[1,2-a]pyrazine-2-carboxylic acid (parent) None C₇H₅N₃O₂ Carboxylic acid Baseline for SAR studies
8-Oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid Oxo (8) C₇H₅N₃O₃ Carboxylic acid, ketone Not reported
Imidazo[1,2-a]pyrazine-2-carboxamides Amide (variable aryl groups) Varies Amide Antimicrobial
Imidazo[1,2-a]pyrazine-2-carboxylic acid hydrazides Hydrazide Varies Hydrazide Antimycobacterial, antimicrobial

Biological Activity

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties. The compound's structure, synthesis, and specific biological effects will be discussed, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is C9H8ClN3O3C_9H_8ClN_3O_3. Its structure includes a chloro group and a methoxy group on the imidazo[1,2-a]pyrazine core, which may influence its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the imidazo[1,2-a]pyrazine structure can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acidM. tuberculosis3 µM
5-tert-butyl-6-chloropyrazine-2-carboxylic acidVarious fungal strainsMIC = 31.25 - 500 µmol·dm⁻³
3-bromo-4-hydroxyphenyl derivativeM. tuberculosis54% inhibition

The above table summarizes findings from various studies that highlight the compound's potential as an antimicrobial agent.

Antifungal Activity

The antifungal activity of imidazo[1,2-a]pyrazine derivatives has also been explored. Compounds like 6-chloro-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid demonstrated moderate antifungal effects against different strains.

Case Study: Antifungal Screening

In a study examining the antifungal properties of substituted pyrazines, it was found that certain derivatives exhibited significant inhibition against fungal strains. The most active compound showed an IC50 value of 0.063 mmol·dm⁻³ against algal strains but only moderate activity against fungal strains.

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyrazines is an area of ongoing research. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms.

Table 2: Anticancer Activity Overview

CompoundCancer TypeMechanism of ActionReference
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acidBreast cancerInduction of apoptosis
Various imidazo derivativesMultiple cancer typesInhibition of cell cycle progression

The biological activity of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is thought to involve interaction with specific molecular targets within cells. These interactions can modulate pathways associated with cell growth and apoptosis.

Q & A

Q. What in vitro assays evaluate antimicrobial efficacy?

  • Methodological Answer : Broth microdilution (CLSI guidelines) determines MIC values against pathogens like Staphylococcus aureus. Time-kill assays assess bactericidal vs. bacteriostatic effects, while biofilm disruption studies use crystal violet staining .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.